molecular formula C13H17NO6 B11061366 4-Amino-3-(4,7-dimethoxy-2H-1,3-benzodioxol-5-yl)butanoic acid

4-Amino-3-(4,7-dimethoxy-2H-1,3-benzodioxol-5-yl)butanoic acid

Cat. No.: B11061366
M. Wt: 283.28 g/mol
InChI Key: LNYUAJWFOREPCG-UHFFFAOYSA-N
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Description

4-Amino-3-(4,7-dimethoxy-2H-1,3-benzodioxol-5-yl)butanoic acid is an organic compound that features a benzodioxole ring substituted with amino and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(4,7-dimethoxy-2H-1,3-benzodioxol-5-yl)butanoic acid typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Benzodioxole Ring: Starting with a suitable precursor, such as a catechol derivative, the benzodioxole ring is formed through cyclization reactions.

    Introduction of Amino and Methoxy Groups: The amino and methoxy groups are introduced via substitution reactions, often using reagents like methanol and ammonia under controlled conditions.

    Formation of the Butanoic Acid Side Chain: The butanoic acid side chain is introduced through alkylation reactions, followed by oxidation to form the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(4,7-dimethoxy-2H-1,3-benzodioxol-5-yl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amino and methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogenating agents (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted benzodioxole derivatives.

Scientific Research Applications

4-Amino-3-(4,7-dimethoxy-2H-1,3-benzodioxol-5-yl)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-3-(4,7-dimethoxy-2H-1,3-benzodioxol-5-yl)butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-3-(4,7-dimethoxy-2H-1,3-benzodioxol-5-yl)butanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino, methoxy, and butanoic acid groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C13H17NO6

Molecular Weight

283.28 g/mol

IUPAC Name

4-amino-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)butanoic acid

InChI

InChI=1S/C13H17NO6/c1-17-9-4-8(7(5-14)3-10(15)16)11(18-2)13-12(9)19-6-20-13/h4,7H,3,5-6,14H2,1-2H3,(H,15,16)

InChI Key

LNYUAJWFOREPCG-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C(=C1)C(CC(=O)O)CN)OC)OCO2

Origin of Product

United States

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